N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a hydrazinecarbonyl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the reaction of 3-nitrobenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(2-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- N-({N’-[(E)-(4-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-dimethylacetamide
Uniqueness
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H20N4O4 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H20N4O4/c28-21(26-25-15-17-8-7-13-20(14-17)27(30)31)16-24-23(29)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,22H,16H2,(H,24,29)(H,26,28)/b25-15+ |
InChI Key |
KXFMRAGOKHMBKD-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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